REACTION_CXSMILES
|
[Na].[H-].COCC[Al+2].[H-].[F:9][C:10]1[CH:25]=[CH:24][C:13]([O:14][C:15]2[CH:23]=[CH:22][CH:21]=[CH:20][C:16]=2[C:17](O)=[O:18])=[CH:12][CH:11]=1.[OH-].[Na+]>C1C=CC=CC=1>[F:9][C:10]1[CH:25]=[CH:24][C:13]([O:14][C:15]2[CH:23]=[CH:22][CH:21]=[CH:20][C:16]=2[CH2:17][OH:18])=[CH:12][CH:11]=1 |f:0.1.2.3,5.6,^1:0|
|
Name
|
sodium (2-methoxyethyl)aluminum hydride
|
Quantity
|
36.1 mL
|
Type
|
reactant
|
Smiles
|
[Na].[H-].COCC[Al+2].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(OC2=C(C(=O)O)C=CC=C2)C=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred for an additional 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After total addition
|
Type
|
WAIT
|
Details
|
to stand for 4 days
|
Duration
|
4 d
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
ADDITION
|
Details
|
this addition
|
Type
|
CUSTOM
|
Details
|
the layers separate
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted twice with 100 ml portions of benzene
|
Type
|
WASH
|
Details
|
The combined benzene solutions are successively washed twice with 100 ml portions of water
|
Type
|
WASH
|
Details
|
washed once with 60 ml of a saturated sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
providing a clear yellow oil
|
Type
|
DISTILLATION
|
Details
|
The oil is distilled at 118.5°-121.5° C.
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(OC2=C(CO)C=CC=C2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |